1H and 13C NMR chemical shift data for 1-(Propan-2-yl)azocane
1H and 13C NMR chemical shift data for 1-(Propan-2-yl)azocane
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of 1-(Propan-2-yl)azocane
Executive Summary
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(Propan-2-yl)azocane. In the absence of direct experimental spectra in peer-reviewed literature, this document leverages established NMR principles and comparative analysis of structurally analogous compounds to predict chemical shifts and coupling patterns. It is designed for researchers, scientists, and professionals in drug development, offering a robust predictive framework for the structural elucidation of this N-substituted saturated heterocycle. The guide further outlines a rigorous, self-validating experimental protocol for the acquisition and unambiguous assignment of the NMR spectra, should the compound be synthesized. This includes one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, ensuring a high degree of confidence in structural verification.
Introduction: The Structural Elucidation Challenge
1-(Propan-2-yl)azocane, also known as N-isopropylazocane, is a saturated eight-membered heterocyclic amine. The azocane ring system is characterized by significant conformational flexibility, which can lead to complex NMR spectra due to the potential for multiple, rapidly interconverting conformations in solution.[1][2] The N-isopropyl substituent further influences the electronic environment and steric hindrance around the nitrogen atom, impacting the chemical shifts of adjacent and nearby nuclei.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures in solution.[3] For a molecule like 1-(Propan-2-yl)azocane, ¹H and ¹³C NMR serve as critical fingerprinting techniques. However, the interpretation of these spectra is not always trivial. Factors such as the electronegativity of the nitrogen atom, the anisotropic effects of its lone pair, and the through-bond and through-space effects of the isopropyl group must be carefully considered. This guide aims to deconstruct these influences to provide a reliable prediction of the NMR data.
Theoretical Framework for Spectral Prediction
The prediction of chemical shifts for 1-(Propan-2-yl)azocane is grounded in fundamental NMR principles and empirical data from related structures.
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Inductive Effects: The electron-withdrawing nature of the nitrogen atom will deshield the adjacent protons and carbons (C2, C8, and the isopropyl CH), causing them to resonate at a lower field (higher ppm) compared to a simple cycloalkane.
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Substituent Effects: The introduction of the N-isopropyl group is expected to shift the resonances of the ring's carbon atoms. N-alkylation generally causes a downfield shift for the α-carbon (C2/C8) and a slight upfield shift for the β-carbon (C3/C7) compared to the parent azocane.[4]
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Conformational Dynamics: The azocane ring can adopt several low-energy conformations (e.g., boat-chair, crown). In solution at room temperature, these conformations are likely in rapid exchange on the NMR timescale. This results in time-averaged chemical shifts for the ring protons and carbons, often leading to broad or complex multiplets for the methylene protons.
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Symmetry: Assuming rapid conformational averaging, the molecule possesses a plane of symmetry through the N1-C5 bond, which would make the two halves of the ring (C2/C8, C3/C7, C4/C6) chemically equivalent. This simplifies the expected number of signals in both the ¹H and ¹³C spectra.
Below is the structure and numbering scheme for 1-(Propan-2-yl)azocane that will be used for all spectral assignments.
Caption: Numbering scheme for 1-(Propan-2-yl)azocane.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts, multiplicities, and assignments for 1-(Propan-2-yl)azocane, typically recorded in a non-polar deuterated solvent like CDCl₃.
Predicted ¹H NMR Data
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| H9 | 2.8 – 3.2 | Septet | 1H | Methine proton on the isopropyl group, coupled to six methyl protons and deshielded by the adjacent nitrogen. |
| H2, H8 | 2.5 – 2.8 | Multiplet | 4H | Methylene protons α to the nitrogen are significantly deshielded. Expected to be a complex multiplet due to coupling with H3/H7. |
| H3, H7 | 1.5 – 1.8 | Multiplet | 4H | Methylene protons β to the nitrogen. Less deshielded than α-protons. |
| H4, H5, H6 | 1.4 – 1.6 | Multiplet | 6H | Methylene protons γ and δ to the nitrogen, least deshielded and likely to overlap, forming a broad, complex signal. |
| H10, H11 | 1.0 – 1.2 | Doublet | 6H | Equivalent methyl protons of the isopropyl group, coupled to the single methine proton (H9). |
Predicted ¹³C NMR Data
| Carbon Label | Predicted δ (ppm) | Assignment Rationale |
| C9 | 50 – 55 | Isopropyl methine carbon, deshielded by direct attachment to nitrogen. |
| C2, C8 | 48 – 52 | Methylene carbons α to the nitrogen are deshielded. |
| C3, C7 | 28 – 32 | Methylene carbons β to the nitrogen. |
| C4, C6 | 26 – 29 | Methylene carbons γ to the nitrogen. |
| C5 | 25 – 28 | Methylene carbon δ to the nitrogen, expected to be the most shielded of the ring carbons. |
| C10, C11 | 18 – 22 | Equivalent methyl carbons of the isopropyl group. |
Proposed Experimental Protocol for Spectral Acquisition and Verification
To obtain and validate the predicted NMR data, a systematic approach involving both 1D and 2D NMR techniques is essential. This protocol ensures data integrity and allows for the unambiguous assignment of all proton and carbon signals.
Sample Preparation
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Compound Purity: Ensure the sample of 1-(Propan-2-yl)azocane is of high purity (>95%), as impurities can complicate spectral analysis.
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Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).[5][6]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δH = 0.00 ppm, δC = 0.00 ppm).
NMR Spectrometer Setup
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Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion and resolution.[7]
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Temperature: All experiments should be conducted at a constant temperature, typically 298 K (25 °C), to ensure reproducibility.
Data Acquisition Workflow
Caption: Workflow for unambiguous NMR structural assignment.
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¹H NMR Spectrum: Acquire a standard one-dimensional proton spectrum. This provides initial information on chemical shifts, coupling constants, and the integration of different proton groups.
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¹³C{¹H} NMR Spectrum: Acquire a proton-decoupled carbon spectrum. This reveals the number of chemically non-equivalent carbon atoms in the molecule.
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2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be crucial for tracing the connectivity of the methylene groups within the azocane ring (e.g., establishing the H2-H3-H4 sequence).
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2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It is the primary method for assigning carbon resonances based on the already assigned proton signals. For example, the proton signal at ~3.0 ppm (H9) will show a correlation to the carbon signal at ~52 ppm (C9).
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2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2 to 3 bonds). This is vital for confirming the overall structure. For instance, the methyl protons (H10/H11) should show a correlation to the methine carbon (C9) and the α-carbons of the ring (C2/C8), confirming the attachment of the isopropyl group to the nitrogen.
Conclusion
This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 1-(Propan-2-yl)azocane based on established spectroscopic principles and data from analogous compounds. The provided chemical shift tables and interpretation rationale serve as a valuable resource for the identification and characterization of this molecule. Furthermore, the outlined experimental workflow, incorporating a suite of 1D and 2D NMR techniques, presents a robust and self-validating methodology for any researcher undertaking the synthesis and structural verification of this compound. This systematic approach ensures high confidence in the final structural assignment, adhering to the rigorous standards of modern chemical research.
References
-
Royal Society of Chemistry. (n.d.). Experimental Part S2 2. NMR and IR spectra S12 3. Computational Details S27 4. Single-Crystal X-ray Structure Determinations S34 5. References S37. Rsc.org. Retrieved from [Link]
-
Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138783). Retrieved from [Link]
-
Kennard, C. H. L., et al. (n.d.). “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and. MPG.PuRe. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Azocane. Retrieved from [Link]
-
Reich, H. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azocan (CID 14276). PubChem. Retrieved from [Link]
-
Afonin, A. V., et al. (2017). 15N-Labelling and structure determination of adamantylated azolo-azines in solution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate. Retrieved from [Link]
-
NFDI4Chem. (2023, July 31). 13C nuclear magnetic resonance spectroscopy (13C NMR) - Dataset. Retrieved from [Link]
-
NFDI4Chem. (2022, November 21). 1H nuclear magnetic resonance spectroscopy (1H NMR) - Dataset. Retrieved from [Link]
-
13C Chemical Shift Table. (n.d.). Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Hurtado, M., et al. (2008). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. New Journal of Chemistry, 32, 2209-2217. Retrieved from [Link]
-
Synthesis, Spectroscopic, Thermodynamics and Kinetics Analysis Study of Novel Polymers Containing Various Azo Chromophore. (n.d.). SciSpace. Retrieved from [Link]
-
1-Azahomocubane. (n.d.). PMC. Retrieved from [Link]
-
13C magic angle spinning of two solid organic free radicals derived from 4,5-dihydro-1H. (n.d.). arkat usa. Retrieved from [Link]
-
Głowacka, A., et al. (2022). Novel Azocoumarin Derivatives—Synthesis and Characterization. Molecules, 27(10), 3298. Retrieved from [Link]
-
Zuba, D., et al. (2015). Identification and structural characterization of synthetic cathinones. Forensic Science International, 257, 173-183. Retrieved from [Link]
-
Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. (2024). PeerJ. Retrieved from [Link]
Sources
- 1. Azocane - Wikipedia [en.wikipedia.org]
- 2. Azocan | C7H15N | CID 14276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
